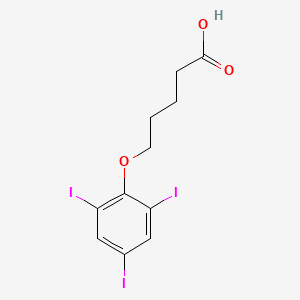![molecular formula C17H9F5 B12530732 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene CAS No. 797047-50-8](/img/structure/B12530732.png)
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is an organic compound characterized by the presence of multiple fluorine atoms and a phenyl ring with an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-(trifluoromethyl)phenylacetylene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple 1,3-difluorobenzene with 4-(trifluoromethyl)phenylacetylene. This reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Vinylation: The resulting product undergoes a vinylation reaction to introduce the ethenyl group. This step may involve the use of a vinyl halide and a suitable catalyst under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution Reactions: Products with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene depends on its specific application. In materials science, its electronic properties are influenced by the presence of fluorine atoms and the ethynyl group, which can affect conductivity and reactivity. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(phenylethynyl)benzene
- 5-Ethenyl-1,3-difluoro-2-(phenylethynyl)benzene
Uniqueness
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene is unique due to the combination of multiple fluorine atoms, an ethynyl group, and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
797047-50-8 |
|---|---|
Fórmula molecular |
C17H9F5 |
Peso molecular |
308.24 g/mol |
Nombre IUPAC |
5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C17H9F5/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20,21)22/h2-4,6-7,9-10H,1H2 |
Clave InChI |
BRQCBXFHATVSND-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


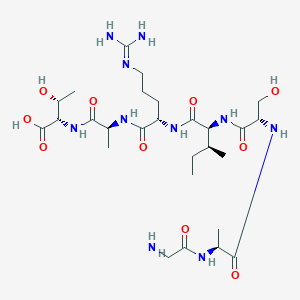

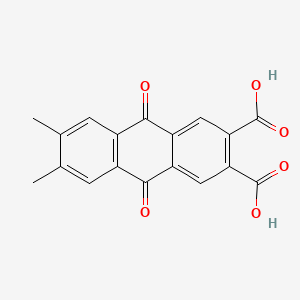
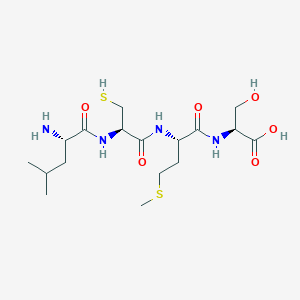
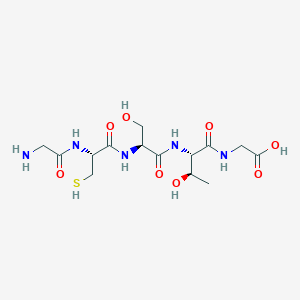
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
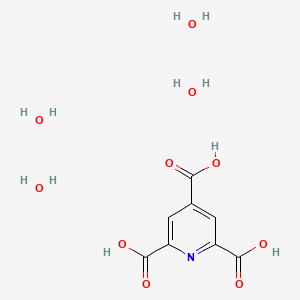
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
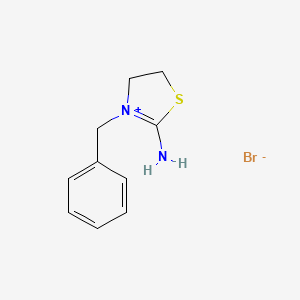
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
